molecular formula C9H5ClOS2 B161753 2,2'-Bithiophene-5-Carbonyl Chloride CAS No. 135887-26-2

2,2'-Bithiophene-5-Carbonyl Chloride

Cat. No.: B161753
CAS No.: 135887-26-2
M. Wt: 228.7 g/mol
InChI Key: HTMFYRRRQQYPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bithiophene-5-Carbonyl Chloride typically involves the chlorination of 2,2’-Bithiophene-5-Carboxylic Acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The general reaction scheme is as follows:

C9H6O2S2+SOCl2C9H5ClOS2+SO2+HCl\text{C}_9\text{H}_6\text{O}_2\text{S}_2 + \text{SOCl}_2 \rightarrow \text{C}_9\text{H}_5\text{ClOS}_2 + \text{SO}_2 + \text{HCl} C9​H6​O2​S2​+SOCl2​→C9​H5​ClOS2​+SO2​+HCl

Industrial Production Methods:

Types of Reactions:

    Substitution Reactions: 2,2’-Bithiophene-5-Carbonyl Chloride can undergo nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, or thiols.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).

    Coupling Reactions: Palladium catalysts and boronic acids under mild conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include amides, esters, or thioesters.

    Oxidation Products: Sulfoxides or sulfones.

    Coupling Products: Biaryl compounds.

Scientific Research Applications

2,2’-Bithiophene-5-Carbonyl Chloride is used extensively in scientific research due to its versatility in organic synthesis. Some of its applications include:

    Organic Electronics: Used in the synthesis of conjugated polymers for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Material Science: Employed in the development of new materials with unique electronic properties.

    Pharmaceutical Research: Utilized in the synthesis of potential drug candidates and bioactive molecules.

    Chemical Biology: Used as a building block in the synthesis of molecules for studying biological processes.

Mechanism of Action

The mechanism of action of 2,2’-Bithiophene-5-Carbonyl Chloride in chemical reactions involves the electrophilic nature of the carbonyl chloride group. This group can readily react with nucleophiles, leading to the formation of various substituted products. In coupling reactions, the compound acts as an electrophilic partner, facilitating the formation of carbon-carbon bonds through palladium-catalyzed processes.

Comparison with Similar Compounds

    2,2’-Bithiophene: The parent compound, which lacks the carbonyl chloride group.

    2,2’-Bithiophene-5-Carboxylic Acid: The precursor in the synthesis of 2,2’-Bithiophene-5-Carbonyl Chloride.

    Thieno[3,2-b]thiophene: A structurally similar compound with different electronic properties.

Uniqueness: 2,2’-Bithiophene-5-Carbonyl Chloride is unique due to the presence of the reactive carbonyl chloride group, which allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

5-thiophen-2-ylthiophene-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClOS2/c10-9(11)8-4-3-7(13-8)6-2-1-5-12-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTMFYRRRQQYPCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CC=C(S2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380063
Record name 2,2'-Bithiophene-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135887-26-2
Record name 2,2'-Bithiophene-5-Carbonyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-Bithiophene-5-Carbonyl Chloride
Reactant of Route 2
Reactant of Route 2
2,2'-Bithiophene-5-Carbonyl Chloride
Reactant of Route 3
Reactant of Route 3
2,2'-Bithiophene-5-Carbonyl Chloride
Reactant of Route 4
2,2'-Bithiophene-5-Carbonyl Chloride
Reactant of Route 5
2,2'-Bithiophene-5-Carbonyl Chloride
Reactant of Route 6
2,2'-Bithiophene-5-Carbonyl Chloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.